molecular formula C15H18BrNO3S2 B2949235 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-72-6

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2949235
CAS No.: 2034328-72-6
M. Wt: 404.34
InChI Key: QGUKSXKYSCUBKR-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetic compound of high interest in medicinal chemistry, incorporating two pharmacologically significant motifs: a benzenesulfonamide group and a thiophene heterocycle . The benzenesulfonamide scaffold is a privileged structure in drug discovery, known to confer targeted activity in therapeutic agents . This structural class is widely investigated for its potential to inhibit specific enzymes and protein complexes . Furthermore, sulfonamide derivatives are recognized for their versatile biological activities, serving as key scaffolds in the development of antimicrobial and anti-inflammatory agents . The integration of the thiophene ring, a common feature in bioactive molecules, enhances the compound's potential for interaction with biological targets and is frequently utilized in the synthesis of heterocyclic building blocks for further chemical exploration . This combination of features makes this compound a valuable chemical tool for researchers probing new biochemical pathways, developing enzyme inhibitors, and advancing structure-activity relationship (SAR) studies in various disease models. Its specific applications are a subject of ongoing investigation in early-stage research.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S2/c16-13-4-1-2-6-15(13)22(19,20)17-9-7-12(8-10-18)14-5-3-11-21-14/h1-6,11-12,17-18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUKSXKYSCUBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₃H₁₃BrN₂O₂S
  • Molecular Weight: 317.23 g/mol

The presence of a bromine atom, a benzenesulfonamide group, and a thiophene moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Protein Binding : Studies on related sulfonamide compounds show that they can bind to serum albumin, affecting their pharmacokinetics and bioavailability. The binding affinity is crucial for understanding the therapeutic potential of these compounds in vivo .
  • Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation. For instance, sulfonamides are known to inhibit carbonic anhydrase, which is relevant in tumor biology .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds through various assays:

  • Cytotoxicity Assays : Several derivatives have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC₅₀ values indicating effective concentrations in the micromolar range .
CompoundCell LineIC₅₀ (µM)
This compoundMCF-70.65
Related Compound AU-9372.41
Related Compound BMDA-MB-231>100

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related thiophene-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating moderate antibacterial activity .

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar sulfonamide derivatives in inhibiting tumor growth. In one study, a related compound showed significant tumor growth delay in CDF1 mice bearing mammary carcinoma .
  • Pharmacokinetic Studies : The interaction of these compounds with human serum albumin has been characterized using multi-spectroscopic techniques, revealing insights into their absorption and distribution characteristics .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Reference
2-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide C₁₃H₁₆BrNO₃S₃ 410.4 Bromo, hydroxy, thiophene, benzenesulfonamide Not reported
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Not specified ~400 (estimated) Thiophene, sulfonamide, thiazole, enone 10.25 μM (antiproliferative)
5-Bromo-N-(sec-butyl)-2-thiophenesulfonamide C₈H₁₂BrNO₂S₂ 298.22 Bromo, sec-butyl, thiophene-sulfonamide Not reported
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide C₂₀H₂₂BrN₂O₄S 477.37 Bromo, methoxy, quinoline, benzenesulfonamide Not reported

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or sec-butyl substituents in analogs .
  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (410.4 vs.

Research Implications and Challenges

  • Therapeutic Potential: The structural similarity to ’s antiproliferative compounds positions the target compound as a candidate for oncology drug discovery. Further in vitro testing is required to validate activity.
  • Synthetic Challenges : Protection/deprotection of the hydroxy group during synthesis may complicate yield optimization.

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